molecular formula C4H5Cl3O B095735 2,3,3-Trichlorotetrahydrofuran CAS No. 17557-41-4

2,3,3-Trichlorotetrahydrofuran

Cat. No.: B095735
CAS No.: 17557-41-4
M. Wt: 175.44 g/mol
InChI Key: OPMAAFQNIDDDAS-UHFFFAOYSA-N
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Description

2,3,3-Trichlorotetrahydrofuran is a useful research compound. Its molecular formula is C4H5Cl3O and its molecular weight is 175.44 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of 2,2,4-Trichlorobutanal : A study showed that Tetrahydrofuran can be converted into 2,2,4-trichlorobutanal using an isomerization process involving 2,3,3-trichlorotetrahydrofuran as an intermediate. This process utilized aluminum trichloride as a catalyst (Buyck, Menke, & Louagie, 2010).

  • Catalysed Quantitative Synthesis : Another study described the chlorination of Tetrahydrofuran in the presence of N,N-dimethyloctylamine and sulfuryl chloride, leading to the formation of this compound. The study also explored the equilibration of this compound with 2,2,4-trichlorobutanal (Buyck & Lepeleire, 2010).

  • (Chlorovinyl)cyclopropanation of Enol Ethers : 2,3,3-Trichlorodiazopropene, which can be prepared from this compound, is used for cyclopropanation reactions of a variety of alkenes (Meijere et al., 1991).

  • Synthesis of 2,3,5-Trisubstituted THF : This study demonstrated the stereocontrolled synthesis of 2,3,5-trisubstituted tetrahydrofurans using a two-step process that involved this compound (Grélaud, Desvergnes, & Landais, 2016).

Mechanism of Action

Target of Action

It’s known that chlorinated tetrahydrofurans are often used as intermediates in organic synthesis . They can participate in various chemical reactions, suggesting they may interact with a wide range of molecular targets.

Mode of Action

The mode of action of 2,3,3-Trichlorotetrahydrofuran involves its interaction with these molecular targets. For instance, it’s known that chlorinated tetrahydrofurans can undergo ring-scission . This process involves the breaking of the tetrahydrofuran ring, leading to the formation of new compounds. The exact nature of these interactions and the resulting changes would depend on the specific conditions and reactants present.

Result of Action

As an intermediate in organic synthesis, its primary role may be to react with other compounds to form new products . The specific effects would likely depend on the nature of these products and their interactions with cellular components.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. For instance, the ring-scission of chlorinated tetrahydrofurans has been shown to proceed regioselectively and highly stereoselectively, which can be influenced by the precursor geometry .

Safety and Hazards

The safety data sheet for 2,3,3-Trichlorotetrahydrofuran indicates that it may cause skin irritation, serious eye irritation, and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2,3,3-trichlorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O/c5-3-4(6,7)1-2-8-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMAAFQNIDDDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339183
Record name 2,3,3-Trichlorotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17557-41-4
Record name 2,3,3-Trichlorotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for synthesizing 2,3,3-Trichlorotetrahydrofuran?

A: Research indicates that a highly effective method involves the catalyzed chlorination of Tetrahydrofuran. [, ] This reaction utilizes N,N-dimethyloctylamine as a catalyst and sulfuryl chloride as the chlorinating agent. [, ] The reaction proceeds in two stages, first forming trans-2,3-dichlorotetrahydrofuran, which then further reacts to yield this compound as the final product. [] This method boasts high yields, reaching completion in less than 22 hours. []

Q2: Can this compound be converted to other useful compounds?

A: Yes, this compound serves as a valuable precursor to various derivatives. For instance, it can be readily transformed into 2,2,4-Trichlorobutanal through isomerization. [] This reaction is effectively catalyzed by aluminum trichloride at elevated temperatures (100-140°C). [] Additionally, this compound can be converted to ω-substituted α,α-Dichloroaldehydes and their derivatives through reactions with formic acid or acetic acid. [, ] This process involves the formation of activated esters, which can then be further manipulated to yield the desired aldehydes. []

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